molecular formula C9H15BrCl2N4 B1473995 (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 2098088-25-4

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B1473995
CAS No.: 2098088-25-4
M. Wt: 330.05 g/mol
InChI Key: OTEFIBQULKCILZ-UHFFFAOYSA-N
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Description

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a chemical building block of high interest in medicinal chemistry and neuroscience research. This dihydrochloride salt offers enhanced stability and solubility for experimental workflows. The core structure of this compound, which features a pyrrolidine-linked bromopyrimidine, is frequently employed in the design and synthesis of novel bioactive molecules . Specifically, disubstituted pyrimidine derivatives analogous to this compound have been identified as key scaffolds in the development of selective agonists for the 5-HT2C receptor (serotonin receptor) . Activation of the 5-HT2C receptor is a prominent therapeutic strategy for investigating treatments for conditions such as obesity, schizophrenia, and other central nervous system disorders . The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecular structure and explore structure-activity relationships . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

[1-(5-bromopyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEFIBQULKCILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=N2)Br)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Core Pyrrolidin-2-ylmethanamine Linked to 5-Bromopyrimidine

Preparation of this compound involves two key components:

  • Functionalization of the 5-bromopyrimidine ring at the 2-position.
  • Introduction of the pyrrolidin-2-ylmethanamine substituent.

Preparation of 5-Bromopyrimidin-2-amine Intermediate

The 5-bromopyrimidin-2-amine scaffold is a crucial precursor. Various methods have been reported:

Method Reaction Conditions Yield Notes Reference
Reaction of 5-bromo-pyrimidin-2-ylamine with chloroacetaldehyde in saturated sodium bicarbonate aqueous solution at 25°C for 24 h, followed by extraction and purification Aqueous medium, mild temperature High (e.g., 86.6%) Used for further derivatization
Palladium-catalyzed Suzuki coupling of 5-bromopyrimidin-2-amine with boronic acids in ethanol/water/toluene at 120°C for 3 h Pd(PPh3)4 catalyst, sodium carbonate base 86.6% Enables functional group introduction at pyrimidine
Nucleophilic aromatic substitution (S_NAr) of 2,5-dibromopyrimidine for amination at 2-position Copper catalyst, phenanthroline ligands, acidic Boc deprotection Moderate to good yields Provides selective amination at 2-position

Formation of the Dihydrochloride Salt

Conversion of the free base amine to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent, often ethanol or water, under controlled temperature:

Method Reaction Conditions Yield Notes Reference
Stirring the free amine with concentrated HCl in ethanol at room temperature or mild heating Mild, aqueous or alcoholic medium High Improves compound stability and crystallinity Inferred from standard salt formation protocols

Summary Table of Key Preparation Steps and Conditions

Step Starting Material Reagents/Catalysts Solvent Temp (°C) Time Yield (%) Notes
Activation of 5-bromo-2-pyridinecarboxylic acid 5-bromo-2-pyridinecarboxylic acid 1,1'-carbonyldiimidazole DCM 20 0.25 h - Prepares acyl intermediate
Coupling with pyrrolidine Above intermediate Pyrrolidine DCM 20 1 h 68 Forms pyrrolidinylmethanone derivative
Nucleophilic substitution on 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Pyrrolidin-2-ylmethanamine or analog THF 80 3 h ~95 High yield amination
Salt formation Free base amine HCl Ethanol/water RT to reflux 1-24 h High Forms dihydrochloride salt

Research Findings and Optimization Notes

  • Catalyst and Ligand Choice : Copper catalysts with 1,10-phenanthroline ligands improve yields in amination of pyrimidines significantly.
  • Temperature Control : Moderate temperatures (20-80°C) favor selective substitution without decomposition.
  • Solvent Effects : Dichloromethane and tetrahydrofuran are preferred for organic transformations; aqueous media facilitate salt formation.
  • Microwave-assisted Synthesis : For related pyrimidine derivatives, microwave heating at elevated temperatures (up to 170°C) can improve reaction rates but may lower yields.
  • Purification : Flash chromatography on silica gel is standard for isolating intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents (e.g., toluene, THF).

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dehalogenated pyrimidine derivatives.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of novel organic compounds and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine Dihydrochloride ()
  • Structural Difference : Chlorine replaces bromine at the pyrimidine 5-position.
  • Steric Profile: The smaller van der Waals radius of Cl (0.79 Å vs. Br: 1.14 Å) may reduce steric hindrance at binding sites. Synthetic Accessibility: Chlorination reagents (e.g., POCl₃) are more commonly used than brominating agents, which may simplify synthesis .

Pyridine vs. Pyrimidine Derivatives

(5-Bromopyridin-2-yl)methanamine Dihydrochloride ()
  • Structural Difference : Pyridine ring (one nitrogen) replaces pyrimidine (two nitrogens).
  • Aromaticity: Pyridine’s lower electron density may reduce π-π stacking compared to pyrimidine. Bioactivity: Pyrimidine derivatives are more prevalent in kinase inhibitors (e.g., imatinib analogs), while pyridines are common in neurotransmitter analogs .

Chain vs. Cyclic Substituents

2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride ()
  • Structural Difference : A flexible ethyl chain replaces the pyrrolidine ring.
  • Impact :
    • Conformational Flexibility : The ethyl chain allows greater rotational freedom, which may reduce binding specificity compared to the rigid pyrrolidine.
    • Solubility : The cyclic amine in pyrrolidine may improve water solubility due to higher basicity (pKa ~10–11 for pyrrolidine vs. ~9–10 for ethylamines).
    • Pharmacokinetics : Pyrrolidine’s rigidity could enhance metabolic stability by reducing oxidative metabolism .

Stereochemical Variants

(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride ()
  • Structural Difference: Chiral center (S-configuration) vs. non-chiral methanamine in the target compound.
  • Impact :
    • Receptor Binding : Enantiomers may exhibit divergent binding affinities; the (S)-configuration could optimize interactions in chiral environments (e.g., enzyme active sites).
    • Synthesis Complexity : Asymmetric synthesis or resolution is required for enantiopure compounds, increasing production costs .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Salt Form
Target Compound ~C₉H₁₄BrCl₂N₃ ~330–350 Pyrrolidine, 5-bromopyrimidine Dihydrochloride
(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride C₉H₁₄Cl₃N₃ ~303 5-chloro substitution Dihydrochloride
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride C₇H₁₂BrCl₂N₃ ~293 Ethyl chain, methylamine Dihydrochloride
(5-Bromopyridin-2-yl)methanamine dihydrochloride C₆H₉BrCl₂N₂ ~275 Pyridine ring Dihydrochloride
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride C₇H₁₁BrCl₂N₂ ~274 Chiral center, pyridine Dihydrochloride

Biological Activity

(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a compound characterized by a bromopyrimidine moiety linked to a pyrrolidine ring and a methanamine group. This compound is primarily utilized in scientific research due to its unique chemical structure, which allows it to interact with various biological targets.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H10_{10}BrN3_{3}·2HCl
  • CAS Number : 2098088-25-4
  • Molecular Weight : 276.56 g/mol

The presence of the bromine atom in the pyrimidine ring enhances its reactivity, making it suitable for various synthetic applications and biological studies.

The biological activity of this compound is largely attributed to its potential as an enzyme inhibitor or modulator. The compound may interact with specific receptors or enzymes, influencing various biochemical pathways. This interaction is crucial for its applications in both medicinal chemistry and biological research.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable antibacterial and antifungal properties. A study evaluated several pyrrolidine derivatives for their antimicrobial efficacy, highlighting that halogen substituents play a significant role in enhancing bioactivity.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Cytotoxicity and Cancer Research

The compound has been explored for its potential anticancer properties. Its structural characteristics allow it to interfere with cellular processes involved in tumor growth and proliferation.

Research Findings

A study on pyrimidine derivatives revealed that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism of action was linked to the inhibition of cell migration and invasion .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialS. aureus, E. coli0.0039 - 0.025 mg/mL
AnticancerA431 cellsIC50 < 10 µM
AntifungalVarious fungal strainsNot specified

Medicinal Chemistry

This compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its unique structure allows it to serve as a building block for synthesizing novel pharmaceuticals.

Chemical Synthesis

The compound is also utilized in organic synthesis as a versatile intermediate for creating complex organic molecules through various reactions, including substitution and coupling reactions.

Q & A

Basic: What are the established synthetic routes for (1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is:

Bromopyrimidine Functionalization : React 5-bromo-2-chloropyrimidine with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-pyrimidine intermediate .

Amination : Introduce the methanamine group via reductive amination or Boc-protection strategies. For example, treat the intermediate with tert-butyl carbamate followed by HCl deprotection to yield the dihydrochloride salt .

Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to isolate the final product.

Intermediates are characterized via:

  • LC-MS to confirm molecular weight.
  • ¹H/¹³C NMR to verify regioselectivity (e.g., absence of unreacted bromopyrimidine peaks) .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrolidine ring protons (δ 1.8–2.5 ppm) and pyrimidine aromatic protons (δ 8.2–8.8 ppm). The dihydrochloride salt shows broad NH₂+ signals near δ 7.5–8.0 ppm .
    • ¹³C NMR : Confirm the bromine-substituted pyrimidine carbon (δ ~160 ppm) and pyrrolidine carbons (δ 25–50 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass should match m/z 290.9978 [M+H]⁺ (C₉H₁₂BrN₄·2HCl requires 290.9972) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, as seen in related dihydrochloride salts .

Advanced: How can researchers design experiments to investigate the compound's reactivity under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies :
    • Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C.
    • Monitor degradation via HPLC-UV at 254 nm. Bromopyrimidine derivatives often hydrolyze in acidic conditions (pH < 4), releasing HBr .
    • Use LC-MS/MS to identify degradation products (e.g., de-brominated pyrimidine or ring-opened byproducts) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Adjust formulation strategies (e.g., lyophilization) if instability is observed .

Advanced: What computational methods are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Download target protein structures (e.g., kinases or GPCRs) from the PDB.
    • Optimize the compound’s 3D structure using *DFT (B3LYP/6-31G)**.
    • Dock the ligand into the active site, focusing on bromine’s halogen bonding with backbone carbonyls .
  • MD Simulations (GROMACS) : Run 100 ns simulations to assess binding stability. Monitor RMSD and hydrogen bond occupancy between the methanamine group and catalytic residues .

Advanced: How to address discrepancies in reported synthetic yields or purity levels when reproducing literature methods?

Methodological Answer:

  • Troubleshooting Low Yields :
    • Catalyst Screening : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for better coupling efficiency .
    • Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to improve intermediate solubility .
  • Purity Issues :
    • Byproduct Identification : Use HPLC-DAD-ELSD to detect halogenated impurities (e.g., residual 5-bromopyrimidine) .
    • Column Chromatography : Employ silica gel modified with NH₂ groups to separate diastereomers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Reactant of Route 2
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(1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

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